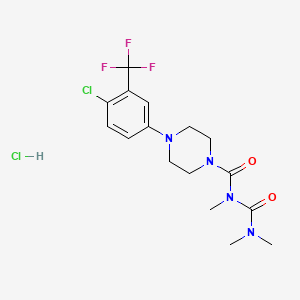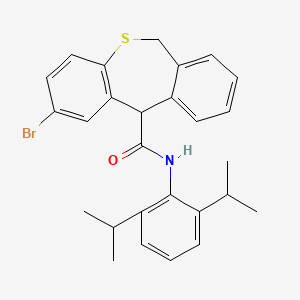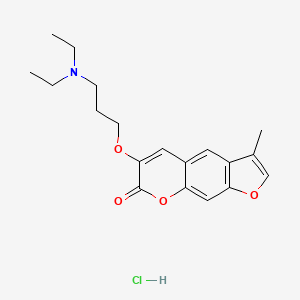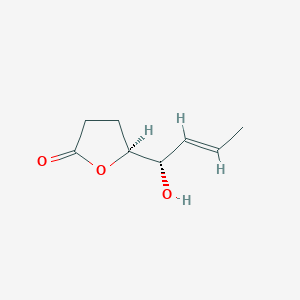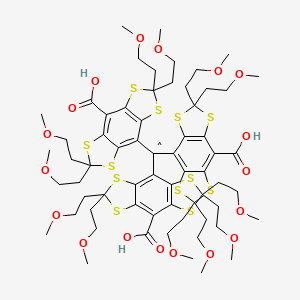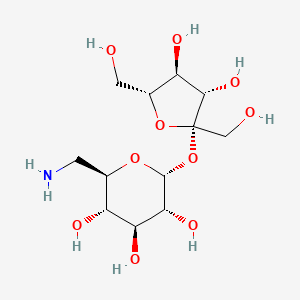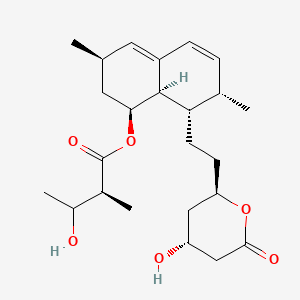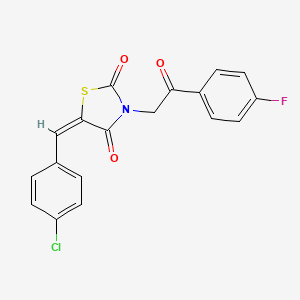
5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with 3-(4-fluorophenacyl)thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, thiazolidinedione derivatives are known for their potential as anti-inflammatory and anti-cancer agents. This compound may exhibit similar properties, making it a subject of interest in biological research.
Medicine
In medicinal chemistry, compounds of this class are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.
Industry
Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinediones are known to interact with nuclear receptors, modulating gene expression and affecting various cellular pathways. The compound may also inhibit specific enzymes or bind to receptors, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an anti-diabetic drug.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione is unique due to the presence of both chlorobenzylidene and fluorophenacyl groups. These functional groups may impart distinct chemical and biological properties, differentiating it from other thiazolidinediones.
Properties
CAS No. |
151956-07-9 |
|---|---|
Molecular Formula |
C18H11ClFNO3S |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H11ClFNO3S/c19-13-5-1-11(2-6-13)9-16-17(23)21(18(24)25-16)10-15(22)12-3-7-14(20)8-4-12/h1-9H,10H2/b16-9+ |
InChI Key |
QQDKZRPJUKDGJN-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


